

Phase I Clinical Trial Summary of XL019 in Myelofibrosis

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: XL019

CAS No.: 945755-56-6

Cat. No.: S548087

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Trial Aspect	Details
ClinicalTrials.gov ID	NCT00595829 [1]
Study Type	Phase I, multicenter, open-label, dose-escalation [1]
Patients (N)	30 [2]
Patient Population	Primary MF, Post-PV MF, or Post-ET MF [1]
Primary Objective	Determine safety and tolerability [1]

| **Dosing Regimens** | **Initial:** 100, 200, 300 mg (orally, days 1-21 of a 28-day cycle) [2] **Later:** 25 mg daily, 25 mg (Mon/Wed/Fri), 50 mg daily [2] [1] || **Most Notable Adverse Events** | **Neurotoxicity:** Central and/or peripheral neuropathy, occurring in all initial patients and leading to study termination [2]. || **Resolution of Neurotoxicity** | **Peripheral Neuropathy:** Resolved in 50% of patients [2]. **Central Neurotoxicity:** Resolved in all patients within months after therapy cessation [2]. || **Myelosuppression** | Minimal [2] || **Pharmacokinetics** | Terminal half-life: ~21 hours; Steady state reached by Day 8 [2] || **Efficacy (IWG-MRT Response)** | 3 patients (10%) achieved an International Working Group defined response [2]. || **Spleen Response (in JAK2 V617F+ pts)** | 12 of 12 evaluable patients experienced reduction in spleen size; 5 (42%) had a $\geq 50\%$ decline from baseline [3]. |

XL019 Preclinical and Mechanistic Profile

The following table outlines the core characteristics of the **XL019** compound itself, which provides context for its clinical investigation.

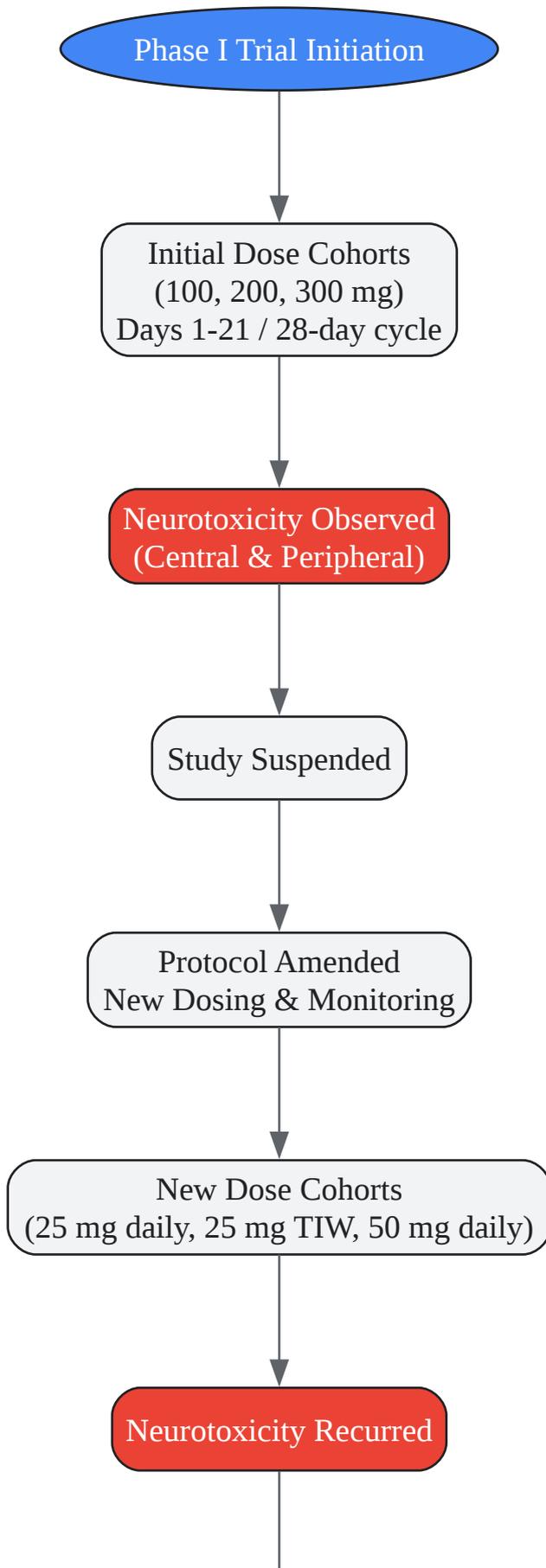
Property	Description
Molecular Target	Janus Kinase 2 (JAK2) [4] [5]
Primary Indication (in Trial)	Myelofibrosis (MF) [2]
Mechanism of Action	Potent, selective, and reversible ATP-competitive inhibitor of JAK2 tyrosine kinase [1] [3].
Selectivity	>50-fold selective for JAK2 over JAK1, JAK3, and TYK2, and a panel of over 100 other kinases [1] [4].
IC₅₀ (JAK2)	2.2 - 2.3 nM [4] [5]
Cellular Effect	Inhibits phosphorylation of STAT3 and STAT5 in cells harboring either wild-type or mutant JAK2V617F [1] [4].
Additional Finding	Functions as a P-glycoprotein (P-gp/ABCB1) inhibitor, which can sensitize certain multidrug-resistant cancer cells to antimetabolic drugs like vincristine [6].

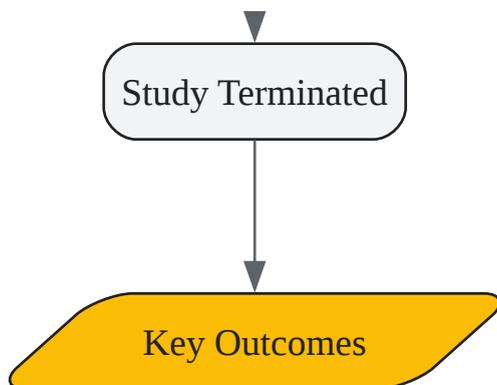
Signaling Pathway and Clinical Workflow

The diagram below illustrates the mechanistic role of JAK2 in myelofibrosis and the point of inhibition by **XL019**.

XL019 inhibits constitutively active JAK2V617F mutant signaling, which drives dysregulated gene transcription in myelofibrosis.

The following flowchart outlines the design and outcomes of the Phase I clinical trial.





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*The Phase I trial of **XL019** was suspended and ultimately terminated due to dose-limiting neurotoxicity.*

Key Insights for Researchers

The clinical development of **XL019** highlights a critical challenge in targeted therapy. While the compound achieved its design goal as a **highly selective JAK2 inhibitor** and showed promising biological activity (spleen reduction, symptom improvement), an **unacceptable and unexpected safety signal (neurotoxicity)** emerged that was not predicted by preclinical animal models [2] [1]. This case underscores the importance of robust translational research and comprehensive safety monitoring, especially for agents targeting pathways with broad physiological roles.

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To cite this document: Smolecule. [Phase I Clinical Trial Summary of XL019 in Myelofibrosis].

Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548087#xl019-myelofibrosis-study>]

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